methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid is a complex organic compound characterized by its azetidine and triazole functional groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: The azetidine ring can be synthesized through a cyclization reaction involving amino alcohols and appropriate dehydrating agents.
Triazole Formation: The triazole ring can be formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper(I) catalyst.
Carboxylation: The carboxylate group can be introduced using reagents like carbon dioxide under high pressure and temperature conditions.
Trifluoroacetic Acid Addition: The trifluoroacetic acid can be added to the compound through a simple acid-base reaction.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, involving various nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halides, tosylates, and other good leaving groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines, alcohols, and aldehydes.
Substitution: Substituted azetidines and triazoles.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The azetidine and triazole rings can bind to enzymes and receptors, modulating their activity and leading to biological effects. The trifluoroacetic acid group enhances the compound's stability and solubility, contributing to its efficacy.
Comparison with Similar Compounds
Methyl 2-(azetidin-3-yl)acetate
Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate
Methyl 2-(azetidin-3-yl)benzoate
Uniqueness: Methyl 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate, trifluoroacetic acid stands out due to its unique combination of azetidine and triazole rings, which provides distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2613385-63-8 |
---|---|
Molecular Formula |
C9H11F3N4O4 |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
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